[2-(5-Chloro-2-fluorophenyl)ethyl](methyl)amine
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Overview
Description
2-(5-Chloro-2-fluorophenyl)ethylamine: is an organic compound with the molecular formula C9H11ClFN. It is a derivative of benzeneethanamine, characterized by the presence of chloro and fluoro substituents on the phenyl ring, and a methyl group attached to the amine nitrogen.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-Chloro-2-fluorophenyl)ethylamine typically involves the following steps:
Starting Material Preparation: The synthesis begins with the preparation of 5-chloro-2-fluorobenzene, which is then subjected to a Friedel-Crafts alkylation reaction to introduce the ethyl group.
Amine Introduction: The resulting intermediate is then reacted with methylamine under controlled conditions to yield the final product.
Industrial Production Methods
In an industrial setting, the production of 2-(5-Chloro-2-fluorophenyl)ethylamine may involve large-scale batch or continuous flow processes. These methods ensure high yield and purity of the compound, utilizing optimized reaction conditions and catalysts to enhance efficiency .
Chemical Reactions Analysis
Types of Reactions
2-(5-Chloro-2-fluorophenyl)ethylamine: undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, converting the compound into its corresponding amine derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Hydrogen gas (H2), palladium catalyst (Pd/C)
Substitution: Sodium hydroxide (NaOH), various nucleophiles
Major Products Formed
Oxidation: Ketones, carboxylic acids
Reduction: Amine derivatives
Substitution: Functionalized aromatic compounds
Scientific Research Applications
2-(5-Chloro-2-fluorophenyl)ethylamine: has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential pharmaceutical intermediate for the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(5-Chloro-2-fluorophenyl)ethylamine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, altering their activity and leading to various biological responses. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .
Comparison with Similar Compounds
2-(5-Chloro-2-fluorophenyl)ethylamine: can be compared with other similar compounds, such as:
- 2-(4-Chloro-2-fluorophenyl)ethylamine
- 2-(5-Chloro-3-fluorophenyl)ethylamine
- 2-(5-Chloro-2-fluorophenyl)ethylamine
These compounds share structural similarities but differ in the position of substituents or the nature of the alkyl group attached to the amine. The unique combination of chloro and fluoro substituents in 2-(5-Chloro-2-fluorophenyl)ethylamine contributes to its distinct chemical and biological properties .
Properties
Molecular Formula |
C9H11ClFN |
---|---|
Molecular Weight |
187.64 g/mol |
IUPAC Name |
2-(5-chloro-2-fluorophenyl)-N-methylethanamine |
InChI |
InChI=1S/C9H11ClFN/c1-12-5-4-7-6-8(10)2-3-9(7)11/h2-3,6,12H,4-5H2,1H3 |
InChI Key |
LPOQCMQMRSCZAL-UHFFFAOYSA-N |
Canonical SMILES |
CNCCC1=C(C=CC(=C1)Cl)F |
Origin of Product |
United States |
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